molecular formula C11H19BO2Si B2785041 2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid CAS No. 1059575-28-8

2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid

Cat. No.: B2785041
CAS No.: 1059575-28-8
M. Wt: 222.17
InChI Key: ATUPLLKBFHTRGN-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two methyl groups and a trimethylsilyl group. This compound is of interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Scientific Research Applications

2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid has several applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of a new carbon–carbon bond .

Pharmacokinetics

The compound is known to be a solid at room temperature , suggesting that it may have limited bioavailability

Result of Action

The molecular effect of the compound’s action is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds being synthesized.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura reaction conditions are known to be exceptionally mild and functional group tolerant . This suggests that the compound may be stable and effective under a wide range of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation of 2,5-dimethyl-4-(trimethylsilyl)phenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium acetate or sodium carbonate.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the methyl and trimethylsilyl groups.

    4-(Trimethylsilyl)phenylboronic Acid: Lacks the methyl groups.

    2,5-Dimethylphenylboronic Acid: Lacks the trimethylsilyl group.

Uniqueness

2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid is unique due to the presence of both methyl and trimethylsilyl groups, which can influence its reactivity and the properties of the resulting products. The trimethylsilyl group can provide steric protection, while the methyl groups can affect electronic properties.

Properties

IUPAC Name

(2,5-dimethyl-4-trimethylsilylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO2Si/c1-8-7-11(15(3,4)5)9(2)6-10(8)12(13)14/h6-7,13-14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUPLLKBFHTRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)[Si](C)(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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